molecular formula C6H10O3 B13732654 5-Oxa-2-heptyne-1,7-diol CAS No. 1606-84-4

5-Oxa-2-heptyne-1,7-diol

Cat. No.: B13732654
CAS No.: 1606-84-4
M. Wt: 130.14 g/mol
InChI Key: IYPXDXFMIFEISF-UHFFFAOYSA-N
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Description

5-Oxa-2-heptyne-1,7-diol: is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.1418 g/mol . It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and two hydroxyl groups (-OH) attached to the carbon chain. This compound is achiral, meaning it does not have a chiral center and thus does not exhibit optical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2-heptyne-1,7-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-butyne-1,4-diol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through nucleophilic addition, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Oxa-2-heptyne-1,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Oxa-2-heptyne-1,7-diol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the effects of alkyne-containing molecules on biological systems. It can be used as a probe to investigate enzyme activity and metabolic pathways .

Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It can be used as a monomer or a cross-linking agent in polymerization reactions .

Mechanism of Action

The mechanism of action of 5-Oxa-2-heptyne-1,7-diol depends on its specific application. In chemical reactions, the alkyne group and hydroxyl groups play key roles in determining the reactivity and selectivity of the compound. The alkyne group can undergo addition reactions, while the hydroxyl groups can participate in hydrogen bonding and nucleophilic substitution .

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and proteins through its functional groups. The alkyne group can act as an electrophile, while the hydroxyl groups can form hydrogen bonds with amino acid residues in proteins .

Comparison with Similar Compounds

Uniqueness: 5-Oxa-2-heptyne-1,7-diol is unique due to its specific combination of functional groups and molecular structure. The presence of both an alkyne group and hydroxyl groups allows for a wide range of chemical reactions and applications. Its achiral nature also makes it an interesting compound for studying stereochemistry and reaction mechanisms .

Properties

IUPAC Name

4-(2-hydroxyethoxy)but-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-3-1-2-5-9-6-4-8/h7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPXDXFMIFEISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC#CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166946
Record name 5-Oxa-2-heptyne-1,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-84-4
Record name 4-(2-Hydroxyethoxy)-2-butyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxa-2-heptyne-1,7-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxa-2-heptyne-1,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxa-2-heptyne-1,7-diol
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